molecular formula C23H23FN6O B1249546 9-cyclopentyl-N(8)-(2-fluorophenyl)-N(2)-(4-methoxyphenyl)-9H-purine-2,8-diamine

9-cyclopentyl-N(8)-(2-fluorophenyl)-N(2)-(4-methoxyphenyl)-9H-purine-2,8-diamine

Cat. No.: B1249546
M. Wt: 418.5 g/mol
InChI Key: IMFVPVKPQOQCBY-UHFFFAOYSA-N
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Description

PMID25991433-Compound-F1 is a traditional Chinese medicine compound that has shown significant effectiveness in treating spleen deficiency diarrhea. It is known for its ability to protect the intestinal mucosa and regulate the intestinal flora, thereby improving overall gut health .

Preparation Methods

The preparation of PMID25991433-Compound-F1 involves a series of synthetic routes and reaction conditions. The compound is synthesized using a combination of traditional Chinese medicinal herbs, which are processed and combined under specific conditions to achieve the desired therapeutic effects. The industrial production methods involve large-scale extraction and purification processes to ensure the consistency and potency of the compound .

Chemical Reactions Analysis

PMID25991433-Compound-F1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound, which may exhibit enhanced or modified therapeutic properties .

Scientific Research Applications

PMID25991433-Compound-F1 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between traditional Chinese medicinal compounds and modern pharmaceuticals. In biology, it is used to investigate the effects of traditional Chinese medicine on gut microbiota and overall health. In medicine, it is used to develop new treatments for gastrointestinal disorders. In industry, it is used to produce health supplements and functional foods .

Mechanism of Action

The mechanism of action of PMID25991433-Compound-F1 involves multiple molecular targets and pathways. The compound exerts its effects by modulating the expression of sodium and hydrogen exchange protein 3 and short-chain fatty acids. It also influences the composition of gut microbiota by increasing the abundance of beneficial bacteria such as Firmicutes and Lactobacillus species, while decreasing the abundance of harmful bacteria such as Proteobacteria and Shigella .

Properties

Molecular Formula

C23H23FN6O

Molecular Weight

418.5 g/mol

IUPAC Name

9-cyclopentyl-8-N-(2-fluorophenyl)-2-N-(4-methoxyphenyl)purine-2,8-diamine

InChI

InChI=1S/C23H23FN6O/c1-31-17-12-10-15(11-13-17)26-22-25-14-20-21(29-22)30(16-6-2-3-7-16)23(28-20)27-19-9-5-4-8-18(19)24/h4-5,8-14,16H,2-3,6-7H2,1H3,(H,27,28)(H,25,26,29)

InChI Key

IMFVPVKPQOQCBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C(=N3)NC4=CC=CC=C4F)C5CCCC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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